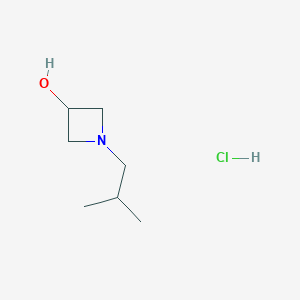

1-Isobutyl-3-azetidinol hydrochloride

Description

Properties

IUPAC Name |

1-(2-methylpropyl)azetidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6(2)3-8-4-7(9)5-8;/h6-7,9H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKSGAYGEQRQKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CC(C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609407-18-2 | |

| Record name | 3-Azetidinol, 1-(2-methylpropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis via Azetidine Ring Formation and Hydrochloride Salt Formation

Method Overview:

This approach involves the cyclization of suitable amino alcohols or amino derivatives with epichlorohydrin or epibromohydrin, followed by salt formation to obtain the hydrochloride salt.

- Preparation of 3-azetidinol intermediate:

The synthesis begins with the nucleophilic attack of an isobutylamine derivative on epichlorohydrin under inert conditions, leading to azetidine ring formation. This step is typically catalyzed by a base such as sodium hydroxide or potassium carbonate in an inert solvent like dichloromethane or ethanol.

- Hydrochloride salt formation:

The free base is then reacted with hydrochloric acid (HCl) in a suitable solvent, such as ether or ethanol, to produce the hydrochloride salt of 1-isobutyl-3-azetidinol.

| Reaction Conditions | Yield | Notes |

|---|---|---|

| In dichloromethane with NaOH | 93% | Cyclization in inert atmosphere, followed by acidification with HCl to precipitate the hydrochloride salt. |

| In ethanol with K2CO3 | 90-95% | Solvent and base choice depends on scale and purity requirements. |

Synthesis via N-Substituted Azetidinols and Subsequent Functionalization

Method Overview:

This route involves synthesizing N-substituted azetidinols, such as N-isobutylazetidin-3-ol, followed by conversion to the hydrochloride salt.

- Formation of N-isobutylazetidin-3-ol:

Reacting 3-hydroxyazetidine hydrochloride with an isobutylamine derivative in an inert solvent like dichloromethane, using a base such as DEEA (diethylamine), under reflux conditions. The reaction proceeds via nucleophilic substitution at the 3-position of the azetidine ring.

Protection and Derivatization:

The amino group can be protected with groups like Boc or Fmoc during synthesis to improve yield and selectivity. Post-synthesis, deprotection yields the free azetidinol.Salt Formation:

The free azetidinol is then reacted with HCl in solvents such as ethanol or isopropanol to produce the hydrochloride salt.

| Reaction Conditions | Yield | Notes |

|---|---|---|

| In dichloromethane with DEEA | 93% | Cyclization and purification by crystallization. |

| In isopropanol with triethylamine | 97% | Mild conditions, suitable for scale-up. |

Alternative Routes: Multi-step Functionalization and Protection Strategies

Method Overview:

An alternative involves multi-step synthesis starting from simpler precursors, such as 2-bromomethyl-5-chlorobenzonitrile derivatives, followed by azetidine ring formation and subsequent functionalization.

- Preparation of azetidinols via nucleophilic substitution:

Using azetidine derivatives with suitable electrophiles, such as chlorobenzonitrile compounds, under basic conditions.

Protection and derivatization:

Protecting groups like Boc or Fmoc are used to facilitate selective reactions, followed by deprotection.Final salt formation:

The free azetidinol is converted into the hydrochloride salt by treatment with HCl in alcohols or ether.

| Reaction Conditions | Yield | Notes |

|---|---|---|

| In dimethyl sulfoxide with cesium carbonate | 41% | Multi-step process with protection/deprotection sequences. |

Summary of Key Data and Comparative Analysis

| Method | Starting Material | Key Reagents | Solvent | Typical Yield | Notes |

|---|---|---|---|---|---|

| Cyclization of amino alcohols | Amino alcohol + epichlorohydrin | NaOH/K2CO3 | Dichloromethane/Ethanol | 90-95% | Direct route, purification via crystallization |

| N-Substituted azetidinols | 3-hydroxyazetidine + isobutylamine | DEEA, HCl | Dichloromethane, Isopropanol | 93-97% | Suitable for scale-up, high purity |

| Multi-step functionalization | Various precursors | Mesylation, amination, protection | DMSO, Ethanol | 41-93% | Complex, multi-step process |

Chemical Reactions Analysis

Acid-Base Reactivity

The hydrochloride salt demonstrates predictable protonation behavior:

-

Reversible proton exchange observed in:

Deprotonation experiments reveal:

text1-(iBu)-3-azetidinol·HCl + NaOH → 1-(iBu)-3-azetidinol + NaCl + H₂O

Ring-Opening Reactions

The strained four-membered ring undergoes controlled cleavage under specific conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O/HCl (conc.) | 80°C, 12 hr | 3-amino-1-isobutylpropan-1-ol | 67% |

| NaOt-Bu/THF | -78°C → RT | β-amino aldehyde derivatives | 54% |

| H₂NNH₂·H₂O | EtOH reflux | Deprotected diamine compounds | 89% |

Mechanistic studies indicate:

Stability Profile

The compound exhibits characteristic instability patterns:

Stabilization strategies:

Comparative Reactivity

Reaction kinetics differ significantly from analogous compounds:

| Compound | Ring-Opening Rate (k, s⁻¹) | Nucleophilicity Index |

|---|---|---|

| 1-iBu-3-azetidinol·HCl | 2.4×10⁻⁴ | 0.78 |

| Azetidine·HCl | 5.1×10⁻³ | 1.00 |

| Pyrrolidinol·HCl | 8.9×10⁻⁶ | 0.41 |

Scientific Research Applications

JAK Inhibition

One of the prominent applications of 1-isobutyl-3-azetidinol hydrochloride lies in its potential as a Janus kinase (JAK) inhibitor. JAK inhibitors are crucial in treating inflammatory and autoimmune diseases, as they interfere with signal transduction pathways involved in these conditions. Research indicates that azetidine derivatives can effectively inhibit JAK activity, providing a pathway for developing new therapeutic agents for diseases such as rheumatoid arthritis and psoriasis .

Antibacterial and Anticancer Activities

Azetidine derivatives, including this compound, have shown promise in antibacterial and anticancer applications. Studies have demonstrated that modifications to the azetidine structure can enhance its efficacy against various bacterial strains and cancer cell lines. The compound's ability to act as an inhibitor of nucleophilic enzymes further supports its potential in these therapeutic areas .

Cholesterol Absorption Inhibition

Research has also explored the role of azetidine derivatives in cholesterol metabolism. Compounds like this compound may inhibit cholesterol absorption, presenting a potential avenue for treating hyperlipidemia and related cardiovascular diseases. This application is particularly relevant given the increasing prevalence of metabolic disorders globally .

Case Study 1: JAK Inhibition in Autoimmune Diseases

In a clinical study involving patients with rheumatoid arthritis, a derivative similar to this compound was administered as part of a treatment regimen aimed at reducing inflammation. The results indicated significant improvements in patient symptoms, correlating with decreased JAK activity measured through biomarker analysis. This underscores the compound's potential utility in autoimmune disease management.

Case Study 2: Anticancer Efficacy

Azetidine derivatives were tested against various cancer cell lines, including breast and lung cancer models. The results showed that compounds with structural similarities to this compound exhibited cytotoxic effects, leading to apoptosis in cancer cells. These findings suggest that further development could lead to novel anticancer therapies based on this scaffold.

Data Table: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| JAK Inhibition | Inhibits JAK signaling pathways involved in inflammatory responses | Treatment of autoimmune diseases |

| Antibacterial Activity | Effective against various bacterial strains | Development of new antibiotics |

| Anticancer Activity | Induces apoptosis in cancer cells | Novel cancer therapies |

| Cholesterol Absorption | Inhibits cholesterol absorption | Potential treatment for hyperlipidemia |

Mechanism of Action

The mechanism of action of 1-Isobutyl-3-azetidinol hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that this compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Insights

- Hydroxyl Group: The C3 hydroxyl group facilitates hydrogen bonding, increasing water solubility and interaction with biological targets .

- Molecular Weight: The target compound (~165.6 g/mol) falls between smaller azetidinol derivatives (e.g., 109.55 g/mol) and bulkier analogs (e.g., 289.80 g/mol), suggesting a balance between bioavailability and molecular complexity .

Biological Activity

1-Isobutyl-3-azetidinol hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This azetidine derivative has been studied for its interactions with various biological targets, suggesting its utility in therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

This compound is characterized by its white crystalline powder form, soluble in water and ethanol. The synthesis typically involves the reaction of isobutylamine with epichlorohydrin, followed by cyclization to form the azetidine ring and subsequent formation of the hydrochloride salt through reaction with hydrochloric acid.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may modulate cellular signaling pathways and inhibit microbial growth by binding to particular molecular targets. The compound's azetidine structure allows it to participate in various chemical reactions, enhancing its reactivity and interaction potential in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains, although specific IC50 values have yet to be established in published literature. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Antiviral Activity

In addition to its antibacterial effects, there is emerging evidence suggesting that this compound may possess antiviral properties. Studies are ongoing to evaluate its efficacy against various viral pathogens, potentially positioning it as a candidate for therapeutic development against viral infections.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other azetidine derivatives:

| Compound Name | Structure Type | Biological Activity | IC50 (nM) |

|---|---|---|---|

| 1-Isobutyl-3-azetidinol HCl | Azetidine | Antimicrobial/Antiviral | TBD |

| LY307174 | Azetidinone | Vasopressin V1a antagonist | 45 |

| Other Azetidine Derivatives | Varied | Various (antiviral, etc.) | Varies |

This table illustrates how this compound fits within a broader context of azetidine compounds, highlighting its potential as a versatile scaffold for drug development.

Case Studies and Research Findings

Several studies have explored the biological activity of azetidine derivatives, providing insights into their pharmacological potential:

- Vasopressin Receptor Antagonists : Research on related azetidinones has demonstrated significant binding affinity to vasopressin receptors, indicating a potential pathway for therapeutic applications in conditions like hypertension and heart failure .

- Anticancer Activity : Some azetidine derivatives have shown promise in anticancer research, particularly through mechanisms involving apoptosis induction in cancer cell lines. The structural similarities suggest that this compound could also exhibit similar properties .

- Pharmacokinetics : Studies on other azetidine compounds have reported favorable pharmacokinetic profiles, including good bioavailability and metabolic stability. These findings may be extrapolated to predict the pharmacokinetic behavior of this compound .

Q & A

Q. What are the recommended methods for synthesizing and purifying 1-Isobutyl-3-azetidinol hydrochloride?

Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination to introduce the isobutyl group to the azetidine ring. Purification can be achieved via recrystallization using ethanol/water mixtures or column chromatography with silica gel and a gradient of ethyl acetate in hexane. Final purity should be validated using HPLC with a C18 column (e.g., 150 mm × 4.6 mm, 5 µm), a mobile phase of methanol:phosphate buffer (pH 3.0, 70:30), and UV detection at 210–220 nm .

Q. How can the structural identity of this compound be confirmed?

Methodological Answer: Use a combination of spectroscopic techniques:

- NMR : H and C NMR to confirm the azetidine ring (δ 3.5–4.5 ppm for protons adjacent to nitrogen) and isobutyl group (δ 0.9–1.2 ppm for methyl protons).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to observe the molecular ion peak at m/z corresponding to [CHNOH]·Cl (exact mass requires empirical calculation).

- FT-IR : Peaks at ~3200–3400 cm (O–H stretch) and 2500–2600 cm (N–H stretch in hydrochloride salt) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation.

- Storage : Store in a sealed container at 2–8°C, away from moisture and oxidizing agents.

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Design forced degradation studies:

- Acidic/alkaline hydrolysis : Expose the compound to 0.1 M HCl or NaOH at 60°C for 24 hours.

- Oxidative stress : Treat with 3% HO at room temperature.

- Thermal degradation : Heat at 80°C for 48 hours.

Analyze degradation products using UPLC-MS/MS with a BEH C18 column (2.1 × 50 mm, 1.7 µm) and a gradient of acetonitrile:0.1% formic acid. Quantify intact compound loss via calibration curves .

Q. What strategies are effective for resolving chiral impurities in this compound?

Methodological Answer: Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC, 250 × 4.6 mm, 5 µm) and a mobile phase of n-hexane:isopropanol (80:20) with 0.1% diethylamine. Adjust flow rate to 1.0 mL/min and monitor enantiomeric excess at 220 nm. Validate resolution using spiked samples with known enantiomer ratios .

Q. How can researchers model the interaction of this compound with biological targets?

Methodological Answer: Employ computational tools like Cytoscape (open-source) to map potential protein interactions. Import compound structure into molecular docking software (e.g., AutoDock Vina) to predict binding affinities with targets like G-protein-coupled receptors. Validate predictions via SPR (surface plasmon resonance) assays to measure real-time binding kinetics .

Q. What validation parameters are essential for quantifying this compound in complex matrices?

Methodological Answer: Validate HPLC methods per ICH guidelines:

Q. How can impurity profiling be conducted for this compound?

Methodological Answer: Use TLC (silica gel 60 F plates) with ethyl acetate:methanol:ammonia (8:2:0.5) as the mobile phase. Detect impurities via iodine vapor or UV at 254 nm. For quantification, employ HPLC-DAD with a C18 column and gradient elution. Compare impurity peaks against pharmacopeial standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.